An In-depth Technical Guide to 7-Methylpyrrolo[1,2-c]pyrimidine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 7-Methylpyrrolo[1,2-c]pyrimidine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrrolopyrimidine Scaffold
The fusion of pyrrole and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyrrolopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purine nucleobases, allowing them to interact with a wide range of biological targets.[1] Pyrrolopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The specific isomer, pyrrolo[1,2-c]pyrimidine, presents a unique arrangement of nitrogen atoms that influences its electronic distribution and potential for molecular interactions. This guide focuses on the 7-methyl derivative of this scaffold, exploring its chemical structure, physicochemical properties, and synthetic approaches, providing a foundational understanding for its potential application in drug discovery and materials science.
Chemical Structure and Physicochemical Properties
The core structure of 7-Methylpyrrolo[1,2-c]pyrimidine consists of a pyrrole ring fused to a pyrimidine ring, with a methyl group substituted at the 7-position.
Structure of 7-Methylpyrrolo[1,2-c]pyrimidine:
While experimental data for the unsubstituted 7-Methylpyrrolo[1,2-c]pyrimidine is not extensively documented in the cited literature, we can infer its properties based on the parent pyrrolo[1,2-c]pyrimidine and its derivatives. The table below summarizes key computed and experimental data for related compounds.
| Property | Value | Source |
| Parent Compound: Pyrrolo[1,2-c]pyrimidine | ||
| Molecular Formula | C₇H₆N₂ | [2] |
| Molecular Weight | 118.14 g/mol | [2] |
| IUPAC Name | pyrrolo[1,2-c]pyrimidine | [2] |
| CAS Number | 274-43-1 | [2] |
| 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid | ||
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Monoisotopic Mass | 176.05858 Da | [3] |
| Predicted XlogP | 2.1 | [3] |
| 7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine | ||
| Molecular Formula | C₁₅H₁₄N₂O₂S | [4] |
| Molecular Weight | 286.35 g/mol | [4] |
| CAS Number | 179928-16-6 | [4] |
Synthesis of the Pyrrolo[1,2-c]pyrimidine Core
The synthesis of the pyrrolo[1,2-c]pyrimidine scaffold generally involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework. A common and effective method utilizes the reaction of a 2-formylpyrrole derivative with a suitable reagent that provides the remaining atoms for the pyrimidine ring.
A plausible synthetic route to 7-substituted pyrrolo[1,2-c]pyrimidines involves the condensation of a 5-substituted-pyrrole-2-carbaldehyde with an isocyanide derivative, such as tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, in the presence of a base.[5][6]
Below is a generalized workflow for the synthesis of a 7-methylpyrrolo[1,2-c]pyrimidine derivative.
Caption: Generalized synthetic workflow for 7-Methylpyrrolo[1,2-c]pyrimidine derivatives.
Spectroscopic Characterization
Detailed spectroscopic data for the parent 7-Methylpyrrolo[1,2-c]pyrimidine is not available in the reviewed literature. However, characteristic signals for related pyrrolo[1,2-c]pyrimidine derivatives have been reported. For instance, in the ¹H NMR spectrum of 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine, characteristic signals for the pyrrolo[1,2-c]pyrimidine core were observed at δ 8.77 (s, 1H), 8.24 (d, J = 1 Hz, 1H), 6.92 (d, J = 4 Hz, 1H), and 6.84 (d, J = 4 Hz, 1H).[5] The ¹³C NMR spectrum also shows distinct signals for the fused ring system.[5] For novel 7-methyl derivatives, similar characteristic peaks would be expected, with the addition of a singlet corresponding to the methyl protons.
Chemical Reactivity and Potential Biological Activity
The pyrrolo[1,2-c]pyrimidine ring system possesses a unique electronic character due to the fusion of the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. This influences its reactivity in various chemical transformations. The pyrrole moiety is susceptible to electrophilic substitution, while the pyrimidine ring can undergo nucleophilic attack, particularly if activated by electron-withdrawing groups.
The broader class of pyrrolopyrimidines has shown significant potential in drug discovery. They are known to act as kinase inhibitors, which are crucial in cancer therapy.[7][8] The structural similarity to purines allows them to compete for the ATP-binding site of various kinases. For example, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been investigated as potent inhibitors of various kinases.[9][10] While specific biological activities for 7-Methylpyrrolo[1,2-c]pyrimidine are not yet widely reported, its scaffold suggests that it could be a valuable starting point for the design of novel therapeutic agents.
Experimental Protocol: Synthesis of a 7-Methylpyrrolo[1,2-c]pyrimidine Derivative
The following is a representative, step-by-step protocol for the synthesis of a 7-methyl-substituted pyrrolo[1,2-c]pyrimidine, based on established methodologies for similar compounds.[5][6]
Objective: To synthesize Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate.
Materials:
-
5-Methylpyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-methylpyrrole-2-carbaldehyde (1.0 mmol) in anhydrous dioxane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add ethyl isocyanoacetate (1.2 mmol).
-
Add DBU (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
7-Methylpyrrolo[1,2-c]pyrimidine represents a promising, yet underexplored, heterocyclic scaffold. While direct experimental data is sparse, the established synthetic routes and the known biological activities of the broader pyrrolopyrimidine family provide a strong foundation for future research. The development of efficient and scalable synthetic methods for this specific derivative will be crucial for enabling its exploration in medicinal chemistry and materials science. Further investigation into its chemical reactivity and biological profiling is warranted to unlock its full potential in the development of novel therapeutics and functional materials.
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